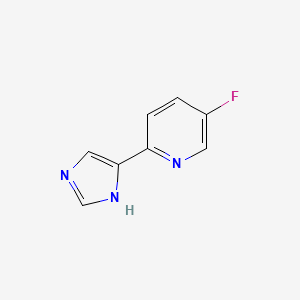

5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FN3 |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

5-fluoro-2-(1H-imidazol-5-yl)pyridine |

InChI |

InChI=1S/C8H6FN3/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H,(H,10,12) |

InChI Key |

WMMNRRKCIRNPCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 1h Imidazol 4 Yl Pyridine and Its Derivatives

Strategic Disconnections and Retrosynthetic Analysis for the Core Structure

A retrosynthetic analysis of the target molecule, 5-Fluoro-2-(1H-imidazol-4-yl)pyridine, reveals several potential synthetic routes. The primary disconnection is at the C-C bond linking the pyridine (B92270) and imidazole (B134444) rings. This leads to two main strategies:

Strategy A: Formation of the pyridine-imidazole bond via cross-coupling reactions. This approach involves coupling a pre-functionalized fluorinated pyridine with a suitable imidazole derivative.

Strategy B: Construction of one heterocyclic ring onto the other. This could involve building the imidazole ring from a 2-aminomethyl-5-fluoropyridine precursor or forming the pyridine ring from an appropriately substituted imidazole.

For the purpose of this article, we will focus on Strategy A, which offers greater flexibility and is well-documented in the synthesis of related bi-heterocyclic compounds. The key precursors for this strategy are a 5-fluoro-2-halopyridine (or a derivative suitable for cross-coupling) and a 4-substituted imidazole, where the substituent is amenable to the chosen coupling reaction (e.g., a boronic acid, organozinc, or organotin species).

Precursor Synthesis and Optimization of Starting Material Preparations

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of Fluorinated Pyridine Precursors:

The preparation of 5-fluoro-2-halopyridines can be achieved through various methods. For instance, 2-amino-5-fluoropyridine can be converted to 2-bromo-5-fluoropyridine via a Sandmeyer-type reaction. Optimization of these procedures is crucial to ensure high yields and purity of the starting materials.

Synthesis of Imidazole Precursors:

The synthesis of 4-substituted imidazoles can be accomplished through several established routes. One common method is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. For cross-coupling purposes, the imidazole ring needs to be functionalized at the 4-position. This can be achieved by protecting the imidazole nitrogen and then performing a regioselective metalation followed by quenching with an appropriate electrophile to introduce a group suitable for cross-coupling.

Key Coupling Reactions for Pyridine-Imidazole Linkage Formation

The formation of the bond between the pyridine and imidazole rings is a critical step in the synthesis of this compound. Several palladium-catalyzed cross-coupling reactions are well-suited for this transformation.

Suzuki-Miyaura Coupling: This is a widely used method for the formation of C-C bonds. rsc.org In this context, it would involve the reaction of a 5-fluoro-2-halopyridine with an imidazole-4-boronic acid or its ester. rsc.orgacs.org The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base. rsc.orgnih.gov The choice of ligand, base, and solvent is critical for achieving high yields, especially with heterocyclic substrates. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For the synthesis of the target compound, this would entail the reaction of a 5-fluoro-2-halopyridine with an imidazol-4-ylzinc halide. orgsyn.orgnih.gov Negishi coupling is known for its high functional group tolerance and reactivity. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This would involve reacting a 5-fluoro-2-halopyridine with a 4-(tributylstannyl)imidazole. researchgate.netthermofisher.com While effective, the toxicity of organotin reagents is a significant drawback of this method. wikipedia.orgthermofisher.com

Below is a table summarizing these cross-coupling methodologies:

| Coupling Reaction | Pyridine Substrate | Imidazole Substrate | Catalyst/Reagents | Advantages | Disadvantages |

| Suzuki-Miyaura | 5-Fluoro-2-halopyridine | Imidazole-4-boronic acid/ester | Pd(0) catalyst, phosphine ligand, base | Mild conditions, commercially available reagents, low toxicity of boron compounds. rsc.org | Potential for protodeboronation of the imidazole boronic acid. rsc.org |

| Negishi | 5-Fluoro-2-halopyridine | Imidazol-4-ylzinc halide | Ni or Pd catalyst | High reactivity and functional group tolerance. wikipedia.orgnih.gov | Moisture-sensitive organozinc reagents. |

| Stille | 5-Fluoro-2-halopyridine | 4-(Tributylstannyl)imidazole | Pd catalyst | Tolerant to a wide variety of functional groups. thermofisher.com | Toxicity of organotin reagents and byproducts. wikipedia.org |

Direct arylation via C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. rsc.org This approach would involve the direct coupling of a 5-fluoropyridine with a C-H bond of the imidazole ring, or vice versa. nih.gov Palladium catalysts are commonly used for this transformation. beilstein-journals.org The regioselectivity of the C-H activation is a key challenge that needs to be carefully controlled, often through the use of directing groups or by exploiting the inherent electronic properties of the heterocyclic rings. nih.gov

Regioselective Synthesis of Substituted Pyridine and Imidazole Rings

Achieving the desired substitution pattern on both the pyridine and imidazole rings is crucial.

Regioselective Synthesis of Substituted Pyridines:

The synthesis of substituted pyridines with high regioselectivity can be challenging. rsc.org Methods to achieve this include the use of pre-functionalized starting materials, directed ortho-metalation, and reactions of pyridine N-oxides. rsc.orgacs.org For example, the addition of Grignard reagents to pyridine N-oxides can provide 2-substituted pyridines with high regioselectivity. rsc.org

Regioselective Synthesis of Substituted Imidazoles:

Several methods exist for the regioselective synthesis of substituted imidazoles. acs.orgnih.gov These methods often depend on the choice of starting materials and reaction conditions to control the position of substituents on the imidazole ring. acs.orgrsc.orgorganic-chemistry.org For instance, sequential reactions of allenyl sulfonamides with amines can lead to the formation of 4- and 5-functionalized imidazoles with high regioselectivity. acs.orgnih.gov

Introduction of Fluorine onto the Pyridine Moiety

The introduction of the fluorine atom at the 5-position of the pyridine ring can be accomplished at various stages of the synthesis.

From Fluorinated Precursors: The most straightforward approach is to start with a commercially available or readily synthesized 5-fluorinated pyridine derivative.

Late-Stage Fluorination: Alternatively, the fluorine atom can be introduced at a later stage of the synthesis. This can be achieved through methods such as nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring (e.g., with a nitro group in the 5-position) or through electrophilic fluorination. More recently, direct C-H fluorination methods have been developed. orgsyn.org For example, the use of silver(II) fluoride (AgF2) has been shown to be effective for the site-selective C-H fluorination of pyridines adjacent to the nitrogen atom. orgsyn.orgresearchgate.net Rhodium-catalyzed C-H functionalization has also been employed for the synthesis of 3-fluoropyridines. nih.gov

Nucleophilic and Electrophilic Fluorination Strategies

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of this compound. Both nucleophilic and electrophilic fluorination methods are employed for this purpose, each with its own set of advantages and challenges.

Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride ion. For instance, a precursor like 5-nitro-2-(1H-imidazol-4-yl)pyridine could be treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the imidazole ring, which activates the C5 position towards nucleophilic attack. The successful replacement of a nitro group with a fluoride anion via nucleophilic aromatic substitution has been demonstrated for methyl 3-nitropyridine-4-carboxylate, yielding the corresponding 3-fluoro derivative researchgate.net.

Electrophilic Fluorination: In contrast, electrophilic fluorination introduces a "F+" equivalent to an electron-rich position on the pyridine ring. This method is often more suitable for late-stage fluorination. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used. The direct fluorination of a pre-formed 2-(1H-imidazol-4-yl)pyridine could be challenging due to the electron-deficient nature of the pyridine ring. However, strategies involving the activation of the pyridine ring or the use of more powerful fluorinating agents can be employed. Electrophilic fluorination has been successfully applied to 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines nih.gov. A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has also been reported acs.org.

| Fluorination Strategy | Reagent Example | Substrate Example (Analogous) | Typical Conditions | Reference |

| Nucleophilic (SNAr) | Potassium Fluoride (KF) | Methyl 3-nitropyridine-4-carboxylate | High temperature, polar aprotic solvent | researchgate.net |

| Electrophilic | Selectfluor® | 1,2-Dihydropyridines | Acetonitrile, 0 °C to room temperature | nih.gov |

| Electrophilic | Selectfluor® | Imidazo[1,2-a]pyridines | Aqueous conditions, with DMAP | acs.org |

Late-Stage Fluorination Techniques

Late-stage fluorination (LSF) is a valuable strategy in drug discovery as it allows for the introduction of fluorine at a late step in a synthetic sequence, enabling the rapid generation of fluorinated analogues of complex molecules. This approach avoids the need to carry over the fluorine atom through a lengthy synthetic route, which can often be challenging.

For this compound, LSF could be achieved through C-H activation and subsequent fluorination. Transition-metal catalysis, particularly with palladium or silver, has emerged as a powerful tool for LSF. For example, a palladium-catalyzed fluorination of aryl triflates or a silver-catalyzed fluorination of aryl stannanes or boronic acids could be envisioned on a suitably functionalized precursor. Silver-catalyzed late-stage fluorination has been demonstrated for complex molecules like ezetimibe and strychnine acs.org. Another approach involves the combination of C-H bond fluorination and nucleophilic aromatic substitution, where a C-H bond is first converted to a C-F bond, and the fluoride is subsequently displaced by another nucleophile nih.govacs.org. A fluoride-derived electrophilic late-stage fluorination reagent has also been developed for PET imaging applications harvard.edu.

| LSF Technique | Catalyst/Reagent | Precursor Type | Key Advantage | Reference |

| Silver-Catalyzed | Ag(I) salts | Aryl stannanes/boronic acids | Applicable to complex molecules | acs.org |

| C-H Fluorination/SNAr | AgF2 | Pyridine derivatives | Functionalization at α-position to nitrogen | nih.govacs.org |

| Palladium-Catalyzed | Pd complexes | Aryl triflates | Utilizes readily available precursors |

Protecting Group Chemistry and Orthogonal Deprotection Strategies

The synthesis of this compound often requires the use of protecting groups to mask reactive functionalities on the imidazole and pyridine rings, preventing unwanted side reactions. The imidazole ring, in particular, has two nitrogen atoms that can be reactive.

Common protecting groups for the imidazole nitrogen include trityl (Trt), tosyl (Ts), and various carbamates like tert-butyloxycarbonyl (Boc). The choice of protecting group is crucial and depends on its stability under the reaction conditions used for subsequent steps and the ease of its removal. For instance, a Boc group is acid-labile, while a Ts group is typically removed under reductive or strongly basic conditions. The 1-(1-ethoxyethyl) group has also been reported as an effective protecting group for the imidazole nitrogen acs.org.

Orthogonal deprotection strategies are highly valuable in multi-step syntheses. This involves using protecting groups that can be removed under different, non-interfering conditions. For example, one could use an acid-labile Boc group on the imidazole and a fluoride-labile silyl ether on another part of the molecule, allowing for their selective removal at different stages of the synthesis. This level of control is essential for the efficient construction of complex derivatives.

| Protecting Group | Functional Group Protected | Deprotection Condition | Orthogonality Example | Reference |

| Trityl (Trt) | Imidazole N-H | Mild acid | Can be removed in the presence of base-labile groups | |

| Tosyl (Ts) | Imidazole N-H | Strong base or reducing agents | Stable to acidic conditions | |

| Boc | Imidazole N-H | Acid | Can be removed in the presence of fluoride-labile groups | |

| 1-(1-Ethoxyethyl) | Imidazole N-H | Mild aqueous acid | - | acs.org |

Asymmetric Synthesis and Chiral Resolution for Enantiopure Derivatives (if applicable)

While this compound itself is not chiral, the synthesis of its derivatives bearing stereocenters necessitates the use of asymmetric synthesis or chiral resolution techniques. This is particularly relevant if these derivatives are intended for biological applications where stereochemistry often plays a crucial role.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, if a substituent on the imidazole or pyridine ring contains a stereocenter, its asymmetric installation could be guided by a chiral catalyst. The catalytic asymmetric synthesis of axially chiral imidazoles has been reported, highlighting the potential for creating stereochemically complex imidazole-containing compounds acs.org. Chiral bicyclic imidazole catalysts have also been designed and applied in various enantioselective reactions acs.org.

Chiral Resolution: This method involves the separation of a racemic mixture of a chiral derivative into its individual enantiomers. This can be accomplished through several techniques:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base), followed by separation of the diastereomers by crystallization.

Chromatographic Resolution: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. Lipase-catalyzed enantioselective acetylation is a known method for the resolution of chiral pyridines acs.org.

| Method | Description | Example Application (Analogous) | Reference |

| Asymmetric Synthesis | Direct formation of one enantiomer using chiral catalysts or auxiliaries. | Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. | nih.gov |

| Chiral Resolution | Separation of a racemic mixture into enantiomers. | Optical resolution of 1-(2-pyridyl)ethanols by lipase-catalyzed enantioselective acetylation. | acs.org |

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound and its derivatives. These benefits include enhanced safety, improved reaction control, higher yields, and easier scalability.

| Flow Chemistry Advantage | Application in Synthesis | Example (General Heterocycles) | Reference |

| Improved Safety | Handling of hazardous reagents and exothermic reactions. | Synthesis of heterocycles using unstable intermediates. | springerprofessional.de |

| Enhanced Control | Precise control over temperature, pressure, and reaction time. | High-temperature/pressure reactions for accelerated synthesis. | mdpi.com |

| Scalability | Easier to scale up production by running the system for longer. | Multi-gram synthesis of heterocyclic building blocks. | |

| Reaction Telescoping | Multiple reaction steps performed in sequence without isolation. | Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles. | nih.gov |

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceutical compounds and other fine chemicals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. The use of bio-based solvents is also a growing area of interest mdpi.com.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Recent advances in the sustainable synthesis of N-heterocycles often focus on acceptorless dehydrogenative coupling protocols and the use of green catalysts and environmentally friendly solvents rsc.orgnih.govnih.gov.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Use of Greener Solvents | Performing reactions in water, PEG, or bio-based solvents. | Reduced toxicity and environmental impact. | mdpi.com |

| Catalysis | Utilizing transition-metal or enzyme catalysts. | Lower waste generation and milder reaction conditions. | rsc.org |

| Energy Efficiency | Employing microwave or flow synthesis. | Faster reactions and reduced energy consumption. | ijarsct.co.in |

| Atom Economy | Designing reactions with minimal byproduct formation. | Increased efficiency and less waste. |

Molecular Mechanisms of Biological Activity

Target Identification and Validation Methodologies

The primary biological target for the pyridinylimidazole class of compounds is the p38 MAP kinase. nih.gov The identification and validation of this target for a specific compound like 5-Fluoro-2-(1H-imidazol-4-yl)pyridine would typically follow a standardized cascade of assays.

Biochemical Assay Development and Optimization for Specific Biological Targets

For a p38 MAP kinase inhibitor, a standard biochemical assay would involve incubating the recombinant p38α enzyme with a known substrate (e.g., ATF-2) and ATP. The inhibitory activity of a compound is measured by its ability to reduce the phosphorylation of the substrate. Optimization of such an assay involves determining the ideal concentrations of the enzyme, substrate, and ATP, as well as buffer conditions and incubation times. However, specific IC50 values or detailed optimization protocols for this compound have not been published.

Cell-Based Assay Systems for Functional Validation

To confirm the activity of a p38 inhibitor within a cellular context, cell-based assays are crucial. A common method involves stimulating immune cells, such as human monocytic THP-1 cells, with lipopolysaccharide (LPS) to induce the production of TNF-α. The potency of the inhibitor is then quantified by measuring the reduction in TNF-α levels. Despite the prevalence of this methodology for the pyridinylimidazole class, specific dose-response curves and IC50 values for this compound in such systems are not available in the reviewed literature.

Proteomic Profiling Techniques

Advanced proteomic techniques can provide an unbiased view of a compound's interactions across the proteome, confirming its primary target and identifying potential off-target effects. Methods like thermal proteome profiling (TPP), which measures changes in protein thermal stability upon ligand binding, or activity-based protein profiling (ABPP) could be used. There are no public records of such proteomic studies being conducted for this compound.

Ligand-Target Interaction Analysis

Understanding the precise nature of the interaction between the compound and its target is fundamental for drug development. This involves characterizing the speed, strength, and thermodynamic drivers of the binding event.

Binding Kinetics (On/Off Rates) and Thermodynamics (ΔG, ΔH, ΔS) Characterization

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are employed to study ligand-target interactions. SPR can determine the association (on-rate, k_on_) and dissociation (off-rate, k_off_) constants, which provide insights into the binding kinetics. ITC measures the heat changes upon binding to determine the thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). This data helps to understand what drives the binding affinity. For the broader class of p38 inhibitors, such studies have been performed, but specific kinetic and thermodynamic data for this compound are absent from public databases.

Biophysical Techniques for Binding Affinity Determination (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, MicroScale Thermophoresis)

No published data exists detailing the use of biophysical techniques to measure the binding affinity of this compound to any biological target.

Structural Elucidation of Ligand-Target Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR Spectroscopy)

There are no publicly available structural biology data, such as X-ray crystal structures or NMR studies, that elucidate the binding mode of this compound within a biological target.

Functional Modulation of Molecular Pathways

Enzyme Activity Assays (e.g., inhibition kinetics, substrate specificity, allosteric modulation)

Information regarding the effect of this compound on enzyme activity, including any potential inhibitory or modulatory effects, is not present in the current scientific literature.

Receptor Agonism/Antagonism and Receptor Occupancy Studies

There are no available studies that characterize this compound as an agonist or antagonist of any receptor, nor are there any receptor occupancy data.

Downstream Signaling Cascade Analysis (e.g., phosphorylation events, second messenger modulation, gene expression profiling)

Without an identified biological target, there is no information on the downstream signaling effects of this compound.

Selectivity Profiling and Off-Target Engagement Studies

No selectivity profiling or off-target engagement studies for this compound have been published.

Broad Panel Screening Methodologies for Kinases, GPCRs, and Ion Channels

To comprehensively assess the biological activity of a compound like this compound, it is standard practice to screen it against large panels of biological targets. This approach helps in identifying primary targets, off-targets, and provides a preliminary understanding of the compound's selectivity. The primary target families for such a screening campaign would include protein kinases, G-protein coupled receptors (GPCRs), and ion channels, due to their significant roles in cellular signaling and as established drug targets.

Kinase Screening

The human kinome consists of over 500 protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them a major target class for therapeutic intervention. scispace.com Broad panel kinase screening is essential to determine the selectivity of a compound and to identify potential on-target and off-target activities that could lead to therapeutic effects or adverse reactions. reactionbiology.comreactionbiology.com

Screening can be performed using various assay formats:

Biochemical Assays: These assays measure the direct inhibition of kinase activity in a purified, cell-free system. reactionbiology.com Common methods include radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, and fluorescence-based assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). reactionbiology.compharmaron.com These assays are highly amenable to high-throughput screening and are used to determine key parameters like the IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%). reactionbiology.com

Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell, providing more physiologically relevant data by accounting for factors like cell permeability and target engagement in a complex environment. reactionbiology.comprofacgen.comluceome.com Methods include quantifying the phosphorylation of a kinase's downstream substrate or cell viability assays in kinase-dependent cell lines. profacgen.comreactionbiology.com

An illustrative example of data from a broad kinase panel screen is presented in Table 1. This table demonstrates how the inhibitory activity of a hypothetical compound is quantified as a percentage of inhibition at a fixed concentration across a diverse set of kinases.

Table 1: Illustrative Kinase Panel Screening Data This table is a hypothetical example of the data that would be generated from a broad panel kinase screen for a compound like this compound and does not represent actual experimental results.

| Kinase Target | Kinase Family | Inhibition at 1 µM (%) |

|---|---|---|

| ABL1 | Tyrosine Kinase | 85 |

| SRC | Tyrosine Kinase | 78 |

| VEGFR2 | Tyrosine Kinase | 92 |

| CDK2 | CMGC | 15 |

| PKA | AGC | 5 |

| ROCK1 | AGC | 22 |

GPCR Screening

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of currently approved drugs. eubopen.org High-throughput screening against a panel of GPCRs is crucial to identify agonists or antagonists and to deorphanize receptors with unknown ligands. eubopen.orgnih.gov

Common screening methodologies include:

Second Messenger Assays: These functional assays measure the downstream signaling initiated by GPCR activation. A frequently used method is the calcium mobilization assay, which detects the release of intracellular calcium stores upon activation of Gq-coupled receptors. eurofinsdiscovery.comdrugtargetreview.comcreative-bioarray.com This is often monitored using calcium-sensitive fluorescent dyes. eurofinsdiscovery.comcreative-bioarray.com

β-Arrestin Recruitment Assays: This is a universal assay platform, as nearly all GPCRs recruit β-arrestin upon activation. nih.gov The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output-Tango) system is a high-throughput platform that utilizes this mechanism, making it suitable for screening compounds against a large portion of the human GPCR-ome simultaneously. nih.govjove.comox.ac.uk

Table 2 provides a hypothetical representation of data from a GPCR panel screening, indicating whether a test compound acts as an agonist or antagonist and its potency (EC₅₀ or IC₅₀).

Table 2: Illustrative GPCR Panel Screening Data This table is a hypothetical example of the data that would be generated from a broad panel GPCR screen for a compound like this compound and does not represent actual experimental results.

| GPCR Target | Receptor Family | Activity Mode | Potency (nM) |

|---|---|---|---|

| ADRA2A | Adrenergic | Antagonist | 150 |

| DRD2 | Dopamine | Antagonist | 85 |

| HTR2A | Serotonin | No significant activity | >10,000 |

| OPRM1 | Opioid | No significant activity | >10,000 |

| GPR55 | Orphan | Agonist | 500 |

Ion Channel Screening

Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects. nanion.de High-throughput screening of ion channels is essential for identifying modulators and assessing potential cardiac liability (e.g., hERG channel inhibition). creative-bioarray.com

Key screening technologies include:

Fluorescence-Based Assays: These assays use dyes that are sensitive to changes in membrane potential or specific ion concentrations. nih.govnih.gov They offer high throughput and are suitable for initial screening campaigns. aurorabiomed.com.cnfivephoton.com

Automated Patch Clamp (APC): This technology has revolutionized ion channel drug discovery by increasing the throughput of the gold-standard electrophysiology technique. nanion.denih.govresearchgate.netcellmicrosystems.com APC systems provide high-quality data on ion channel currents, allowing for detailed characterization of a compound's mechanism of action. creative-bioarray.comnih.gov

Table 3 illustrates the type of data that would be generated from an ion channel screening panel, showing the percentage of inhibition at a given concentration.

Table 3: Illustrative Ion Channel Panel Screening Data This table is a hypothetical example of the data that would be generated from a broad panel ion channel screen for a compound like this compound and does not represent actual experimental results.

| Ion Channel Target | Ion Selectivity | Inhibition at 10 µM (%) |

|---|---|---|

| hERG (KCNH2) | K+ | 45 |

| Nav1.5 (SCN5A) | Na+ | 12 |

| Cav1.2 (CACNA1C) | Ca2+ | 8 |

| KCNQ1/minK | K+ | 25 |

Deconvolution of Polypharmacology and Multi-Target Engagement

It is increasingly recognized that the "one drug, one target" paradigm is an oversimplification. Many small molecules, particularly kinase inhibitors, interact with multiple targets, a phenomenon known as polypharmacology. pnas.orgpnas.orgnih.gov This multi-target engagement can be responsible for both the therapeutic efficacy and the adverse effects of a drug. Therefore, identifying the full spectrum of a compound's targets is crucial. Target deconvolution is the process of identifying the specific molecular targets responsible for an observed phenotypic response. tandfonline.comresearchgate.net

Several strategies are employed for target deconvolution:

Computational Approaches: In silico methods can predict potential targets for a small molecule based on its chemical structure. nih.govcambridge.org Techniques like molecular docking and pharmacophore modeling compare the compound's structure to libraries of known ligands and protein binding sites to generate a list of potential targets. nih.govresearchgate.nettandfonline.com

Chemical Proteomics: These methods use the small molecule of interest as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. tandfonline.comnih.govworldpreclinicalcongress.comnih.gov

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the profiling of their functional state in complex proteomes. nih.govebi.ac.ukannualreviews.org Competitive ABPP can be used to assess the selectivity of an inhibitor across a whole enzyme family. nih.gov

Compound-Centric Chemical Proteomics: This approach involves immobilizing the compound on a solid support to "pull down" its binding partners, which are then identified by mass spectrometry. tandfonline.com

By combining the results of broad panel screening with phenotypic data and applying these deconvolution techniques, a comprehensive understanding of a compound's polypharmacology and multi-target engagement can be achieved. pnas.orgresearchgate.net This knowledge is invaluable for rational drug design and for predicting a compound's clinical response. pnas.org

Table 4 provides a hypothetical summary of potential targets for a compound identified through various deconvolution methods.

Table 4: Illustrative Summary of Target Deconvolution Findings This table is a hypothetical example of the data that would be generated from target deconvolution studies for a compound like this compound and does not represent actual experimental results.

| Methodology | Identified Potential Targets | Confidence Level |

|---|---|---|

| Kinase Panel Screen | ABL1, SRC, VEGFR2 | High (Direct Inhibition) |

| Computational Docking | p38 MAPK, JNK1 | Low (Prediction) |

| Chemical Proteomics Pulldown | ABL1, SRC, HSP90 | Medium (Direct Binding) |

| Phenotypic Screen Correlation | VEGFR2 (Anti-angiogenic effect) | Medium (Functional Link) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs for Comprehensive SAR Exploration

The pyridine (B92270) ring of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a key area for modification to probe the electronic, steric, and lipophilic requirements for optimal activity. The existing fluorine atom at the 5-position is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding. The synthesis of analogs with different substituents at this and other available positions on the pyridine ring can provide valuable insights. For instance, replacing the fluorine with other halogens (Cl, Br) or with electron-donating groups (e.g., methyl, methoxy) can modulate the electronic properties of the ring. The introduction of bulkier groups can explore the steric tolerance of the target's binding pocket.

Electronic Effects: Varying the electronic nature of the substituent on the pyridine ring can impact the molecule's interaction with its biological target. Electron-withdrawing groups can enhance or decrease activity depending on the nature of the binding site.

Steric Effects: The size and shape of the substituent can influence how the molecule fits into its target binding site. Introducing larger or smaller groups can help to map the steric boundaries of the active site.

Lipophilic Effects: The lipophilicity of the molecule, which can be fine-tuned by the pyridine substituents, affects its solubility, permeability across biological membranes, and binding to the target.

Below is a table illustrating the hypothetical effects of systematic modifications of the pyridine ring on biological activity.

| Compound ID | Pyridine Substituent (Position 5) | LogP | Electronic Effect | Steric Effect | Hypothetical IC50 (nM) |

| 1 | -F | 1.8 | Electron-withdrawing | Small | 50 |

| 1a | -Cl | 2.3 | Electron-withdrawing | Small | 45 |

| 1b | -CH3 | 2.2 | Electron-donating | Small | 75 |

| 1c | -OCH3 | 1.9 | Electron-donating | Small | 90 |

| 1d | -CF3 | 2.8 | Strongly Electron-withdrawing | Medium | 60 |

| 1e | -H | 1.6 | Neutral | Very Small | 120 |

Imidazole (B134444) Ring Substituents: Adding small alkyl or other functional groups to the imidazole ring can explore potential hydrophobic pockets or additional hydrogen bonding opportunities within the target's binding site.

Bioisosteric Replacements: Replacing the imidazole moiety with other heterocycles can reveal the significance of the imidazole's specific electronic and hydrogen bonding characteristics for biological activity. nih.gov

The following table presents a hypothetical exploration of imidazole ring modifications.

| Compound ID | Heterocyclic Ring | Substituent (on Heterocycle) | Hydrogen Bonding Capacity | Hypothetical IC50 (nM) |

| 1 | Imidazole | -H | Donor/Acceptor | 50 |

| 2a | Imidazole | 1-Methyl | Acceptor only | 150 |

| 2b | Imidazole | 4-Methyl | Donor/Acceptor | 65 |

| 2c | Thiazole | -H | Acceptor only | 200 |

| 2d | Triazole | -H | Donor/Acceptor | 80 |

| 2e | Pyrazole (B372694) | -H | Donor/Acceptor | 95 |

In the parent compound, this compound, the pyridine and imidazole rings are directly connected. The introduction of a linker between these two rings can explore the optimal spatial arrangement for interaction with the biological target. Linkers can vary in length, rigidity, and chemical nature. For example, short alkyl chains, amides, or other small functional groups can be inserted to alter the distance and relative orientation of the two heterocyclic rings. This can help to determine if a more flexible or a more constrained conformation is preferred for activity.

Correlating Structural Features with Biological Response and Target Engagement

The data generated from the synthesis and biological testing of analogs allows for the correlation of specific structural features with the observed biological response. This analysis is essential for understanding the SAR and for designing more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. wikipedia.orgyoutube.com By analyzing the data from the analog studies, mathematical models can be developed to predict the activity of new, unsynthesized compounds. nih.govmdpi.com These models typically relate physicochemical properties or theoretical molecular descriptors to the biological activity. wikipedia.orgyoutube.com

For the this compound series, a QSAR study could reveal the quantitative impact of parameters such as:

LogP: The partition coefficient, as a measure of lipophilicity.

Hammett constants (σ): To quantify the electronic effects of substituents.

Steric parameters (e.g., Taft's Es): To quantify the steric bulk of substituents.

Topological indices: To describe molecular shape and branching.

A hypothetical QSAR equation might look like: pIC50 = c0 + c1LogP + c2σ + c3*Es

This equation would allow for the prediction of the pIC50 (the negative logarithm of the IC50) for new analogs based on their calculated physicochemical properties.

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy conformations of a molecule and to hypothesize which of these is the "bioactive conformation" – the shape the molecule adopts when it binds to its target. lew.ro For this compound and its analogs, computational methods such as molecular mechanics and quantum mechanics can be used to explore the conformational landscape. lew.ro

The dihedral angle between the pyridine and imidazole rings is a key conformational variable. researchgate.net By comparing the preferred conformations of active and inactive analogs, a hypothesis about the bioactive conformation can be formulated. For instance, it might be found that a relatively planar conformation is required for optimal activity, as this would maximize π-π stacking interactions with the target protein. nih.gov This hypothesis can then guide the design of new, conformationally restricted analogs to test this theory and potentially lead to more potent and selective compounds.

Pharmacophore Model Development and Ligand-Based Drug Design

Pharmacophore modeling is a crucial component of ligand-based drug design, enabling the identification of essential structural features required for a molecule to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.

Generation of Hypotheses for Receptor Binding and Key Interaction Points

For pyridine-imidazole scaffolds, pharmacophore models are typically generated from a set of known active compounds. These models hypothesize key interaction points that are critical for receptor binding. For instance, in the context of kinase inhibition, a common pharmacophore model for related imidazo[4,5-b]pyridine-based inhibitors highlights several key features. The pyridine nitrogen often acts as a hydrogen bond acceptor, while the imidazole N-H group can serve as a hydrogen bond donor, both interacting with the hinge region of the kinase. Aromatic or hydrophobic groups attached to the core structure typically occupy hydrophobic pockets within the ATP-binding site.

While a specific pharmacophore model for this compound is not documented, based on analogous structures, a hypothetical model would likely include:

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A hydrogen bond donor feature from the imidazole N-H.

An aromatic feature corresponding to the pyridine ring.

An additional feature related to the fluorine atom, which can influence electronic properties and potentially engage in specific interactions.

Application in Virtual Screening and Focused Library Design

Once a pharmacophore model is established, it can be used as a three-dimensional query to search large chemical databases for novel compounds with the desired structural features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds. For example, virtual screening campaigns have been successfully employed to identify novel inhibitors from vast compound libraries for various targets using pharmacophore models derived from pyridine-imidazole cores.

Furthermore, these models guide the design of focused libraries of compounds. By systematically modifying the core scaffold of this compound with different substituents at various positions, a library of analogs can be synthesized and screened. This approach, informed by the pharmacophore hypothesis, increases the probability of discovering compounds with improved activity and desired properties.

Lead Optimization Strategies Based on SAR Insights

Improving Potency and Selectivity

For pyridine-imidazole based kinase inhibitors, SAR studies have demonstrated that modifications at several positions can significantly impact potency and selectivity. For instance, in a series of 4-(imidazol-5-yl)pyridine derivatives, structural optimization led to the identification of broad-spectrum anticancer agents with selective inhibitory activity against B-RAFV600E and p38α kinases strath.ac.uk.

Key optimization strategies often involve:

Substitution on the Imidazole Ring: Introducing small alkyl or other functional groups on the imidazole ring can modulate potency and selectivity.

Substitution on the Pyridine Ring: The fluorine atom in this compound is a critical modification. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The position and number of fluorine atoms can have a profound effect on the biological activity.

Appending Functional Groups: Attaching various side chains to the core structure can explore additional binding interactions with the target protein, leading to enhanced potency.

The table below illustrates the impact of substitutions on the activity of a related series of imidazo[1,2-a]pyridine (B132010) derivatives in the context of visceral leishmaniasis, showcasing how different R-groups affect the half-maximal inhibitory concentration (IC50).

| Compound | R3 | R2 | R6 | R7 | IC50 (µM) |

| 4 | Cyclopentyl | Pyrid-2-yl | H | H | 1.80 |

| 33 | Cyclopentyl | 4-Methoxypyrid-2-yl | H | H | 1.76 |

| 47 | 4-Fluorophenyl | 5-Methoxypyrid-2-yl | H | H | 2.5 |

| 51 | 3-Fluorophenyl | N-Methylimidazo-4-yl | H | OMe | 4.46 |

Data sourced from a study on imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.

Addressing Intrinsic Properties Impacting Biological Performance

Lead optimization also focuses on improving the intrinsic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For pyridine-imidazole derivatives, common challenges include poor solubility and metabolic instability.

Strategies to address these issues include:

Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl or amino groups, can improve aqueous solubility.

Blocking Metabolic Hotspots: Identifying and modifying sites on the molecule that are susceptible to metabolic degradation can enhance its stability and prolong its duration of action. The introduction of fluorine, as in this compound, is a well-established strategy to block potential sites of metabolism.

The following table presents data on the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, demonstrating the effect of structural modifications on potency and metabolic stability.

| Compound | R2 Substituent | Aurora-A IC50 (µM) | Human Liver Microsomal Stability (% metabolized in 30 min) |

| 21a | 1-methyl-1H-imidazol-5-yl | 0.015 | Low |

| 21i | 1-methyl-1H-pyrazol-4-yl | 0.045 | High (10%) |

| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 0.038 | High (10%) |

Data adapted from a study on imidazo[4,5-b]pyridine-based kinase inhibitors.

Stereochemical Effects on Activity and Binding

Stereochemistry can play a profound role in the biological activity of a drug molecule, as stereoisomers can exhibit significantly different potencies, efficacies, and toxicities. The compound this compound itself is achiral and does not have stereoisomers.

However, if chiral centers are introduced into the molecule through substitution, the resulting enantiomers or diastereomers would be expected to have different biological activities. This is because the binding pocket of a biological target is chiral, and it will interact differently with each stereoisomer. For example, in the development of inhibitors for various enzymes, it is common to find that one enantiomer is significantly more active than the other. Therefore, if derivatives of this compound were to be developed that contain chiral centers, the separation and individual testing of the stereoisomers would be a critical step in the drug discovery process.

Computational and Theoretical Investigations

Molecular Docking and Binding Pose Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein's active site.

The interaction of "5-Fluoro-2-(1H-imidazol-4-yl)pyridine" with a biological target would likely be modeled using flexible ligand and either rigid or flexible receptor docking methodologies. In flexible ligand docking, the conformational space of the ligand is explored extensively, while the protein is kept rigid. This approach is computationally less expensive and is often the first step in virtual screening.

For a more accurate prediction, flexible receptor docking can be employed. This method allows for side-chain or even backbone flexibility in the protein's active site, accounting for induced-fit effects upon ligand binding. Given the hydrogen bonding capabilities of the imidazole (B134444) and pyridine (B92270) rings, and the potential for halogen bonding from the fluorine atom, accounting for receptor flexibility would be crucial for accurately predicting the binding pose of "this compound".

Various algorithms can be utilized for this purpose, including Monte Carlo, genetic algorithms, and fragment-based methods. For instance, in studies of similar pyridinyl imidazole derivatives targeting p38 MAP kinase, docking simulations have been instrumental in understanding their binding mechanism. nih.gov These studies often employ a combination of docking and scoring functions to identify the most plausible binding poses.

Scoring functions are used to rank the docked poses of a ligand. They can be broadly classified into force-field-based, empirical, and knowledge-based scoring functions. For "this compound," a scoring function that accurately captures hydrogen bonds, electrostatic interactions, and hydrophobic interactions would be essential.

The validation of a docking protocol is a critical step to ensure the reliability of the predictions. This is typically done by redocking a known ligand into its co-crystallized protein structure and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

In a study on novel 2-pyridylbenzimidazole derivatives, which share structural similarities with the compound of interest, docking results were crucial in understanding their high affinity for the CB1 cannabinoid receptor. mdpi.com The validation of the docking protocol in such studies ensures that the predicted binding modes are reliable.

| Docking Program | Scoring Function | Typical Application | Validation Method |

| AutoDock | Lamarckian Genetic Algorithm | Virtual screening, binding mode prediction | Redocking of known ligands |

| Glide | GlideScore | High-throughput virtual screening | Comparison with crystallographic data |

| GOLD | GoldScore | Flexible ligand and receptor docking | RMSD calculation |

This table presents a generalized overview of common docking programs and scoring functions that could be applied to study "this compound."

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the docked pose and to understand the conformational changes induced by ligand binding.

Upon binding of "this compound" to a target protein, conformational changes in the protein are likely to occur. MD simulations can track these changes by analyzing the trajectory of the protein atoms over time. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the root-mean-square fluctuation (RMSF) of individual residues can reveal the extent of these conformational changes. For example, a study on imidazolo-triazole hydroxamic acid derivatives used MD simulations to confirm the stability of the ligand-receptor complexes. ajchem-a.com

Such analyses can reveal allosteric effects and provide insights into the mechanism of action of the compound. The flexibility of certain loops or domains in the protein might increase or decrease upon ligand binding, which can be critical for its biological function.

Calculating the binding free energy is a crucial step in computational drug design as it provides a quantitative measure of the ligand's affinity for the target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories.

These methods calculate the free energy of the complex, the protein, and the ligand in solution and then determine the binding free energy as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand. In a comprehensive investigation of imidazole derivatives, binding affinities were determined via molecular docking and further refined using simulation approaches. tandfonline.com

More rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can also be employed for more accurate predictions.

| Method | Computational Cost | Accuracy | Key Features |

| MM/PBSA | Moderate | Moderate | Balances accuracy and computational cost |

| MM/GBSA | Moderate | Moderate | Similar to MM/PBSA but uses a different solvation model |

| FEP | High | High | Alchemical free energy calculation method |

| TI | High | High | Alchemical free energy calculation method |

This table provides a comparison of common methods for calculating binding free energy that could be applied to "this compound."

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and properties of a molecule. For "this compound," these calculations can be used to understand its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a popular quantum chemical method that can be used to calculate various properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. For instance, a theoretical investigation on a related complex molecule used DFT to study its electronic properties and reactivity. tandfonline.com

Quantum chemical calculations can also be used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model.

| Property | Method | Significance |

| HOMO-LUMO energy gap | DFT | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies reactive sites for electrophilic and nucleophilic attack |

| Mulliken Atomic Charges | DFT | Describes the charge distribution within the molecule |

| NMR Chemical Shifts | GIAO | Aids in the interpretation of experimental NMR spectra |

This table summarizes key properties that can be calculated using quantum chemical methods for "this compound."

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, intermolecular interactions, and spectroscopic properties. For this compound, density functional theory (DFT) is a commonly employed computational method to probe its electronic characteristics.

Electrostatic Potential Surfaces (MEP): The MEP is a visual representation of the charge distribution on the van der Waals surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of both the pyridine and imidazole rings, as well as the fluorine atom, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H of the imidazole ring, making it a potential hydrogen bond donor.

Charge Distribution: The distribution of electron density within the molecule can be quantified through various charge analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide partial atomic charges, which can further elucidate the reactivity of different atoms. For this compound, the nitrogen atoms and the fluorine atom are expected to carry negative partial charges, while the carbon atom attached to the fluorine and the hydrogen atoms would have positive partial charges.

Conformational Analysis and Energy Landscapes of the Compound

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyridine and imidazole rings. This rotation dictates the relative orientation of the two heterocyclic rings and can significantly influence the molecule's interaction with biological targets.

A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This would reveal the most stable conformation (the global minimum on the energy landscape) and any rotational barriers. For the related compound 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, X-ray crystallography has shown that the imidazole and pyridine rings are not coplanar, with a dihedral angle of 28.2(1)°. A similar non-planar, twisted conformation is likely to be the most stable for this compound to minimize steric hindrance between the hydrogen atoms on the adjacent rings. The energy barrier to rotation would provide information on the rigidity of the molecule.

Reaction Mechanism Studies Related to Its Synthesis or Metabolism (from a theoretical perspective)

Synthesis: The synthesis of 2-(imidazol-4-yl)pyridine derivatives often involves cross-coupling reactions. Theoretical studies, again primarily using DFT, can be employed to investigate the reaction mechanism of such syntheses. For instance, in a palladium-catalyzed cross-coupling reaction, computational methods can be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These studies can help in understanding the role of the catalyst, ligands, and reaction conditions, and can aid in optimizing the synthetic route.

Metabolism: From a theoretical perspective, the metabolism of this compound can be predicted by identifying the most likely sites of metabolic attack. The MEP and charge distribution analysis can indicate electron-rich regions susceptible to oxidative metabolism by cytochrome P450 enzymes. The bond dissociation energies of C-H and N-H bonds can also be calculated to predict the ease of hydrogen abstraction, another common metabolic pathway. For fluorinated aromatic compounds, hydroxylation of the aromatic rings is a common metabolic transformation. Computational models can also predict the likelihood of glucuronidation or sulfation at the nitrogen atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

For a series of analogs of this compound, both 2D and 3D QSAR models could be developed.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP, molar refractivity).

3D-QSAR: These methods require the 3D alignment of the molecules in the dataset.

Comparative Molecular Field Analysis (CoMFA): This technique calculates steric and electrostatic fields around the aligned molecules and correlates these fields with biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship.

For imidazole and pyridine derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activities against various enzymes. nih.gov

Descriptor Selection, Model Development, and Internal/External Validation

The development of a robust QSAR model involves several key steps:

Descriptor Selection: A large number of molecular descriptors can be calculated. It is crucial to select a subset of descriptors that are most relevant to the biological activity to avoid overfitting the model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, can be used for this purpose.

Model Development: Once the descriptors are selected, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN).

Internal and External Validation: The predictive power of the developed QSAR model must be rigorously validated.

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the robustness of the model.

External Validation: The model's ability to predict the activity of compounds not used in the model development (the test set) is evaluated. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model.

Cheminformatics and Virtual Screening Applications

The structural and electronic properties of this compound make it an interesting candidate for cheminformatics and virtual screening studies in drug discovery.

Cheminformatics: The calculated properties of this compound, such as its molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area, can be used to assess its drug-likeness based on established rules like Lipinski's Rule of Five. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

Ligand-Based Virtual Screening: If a set of known active compounds with a similar scaffold to this compound exists, a pharmacophore model can be developed based on their common features. This model can then be used to screen large compound databases for molecules that match the pharmacophore.

Structure-Based Virtual Screening (Molecular Docking): If the 3D structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs to the target's active site. This can help in identifying potential lead compounds and in optimizing their interactions with the target to improve potency and selectivity. For instance, molecular docking studies have been performed on similar imidazole derivatives to investigate their potential as enzyme inhibitors.

Ligand-Based Virtual Screening (e.g., Shape-Based, Pharmacophore-Based)

Ligand-based virtual screening (LBVS) leverages the knowledge of known active compounds to identify new molecules with similar properties that are also likely to be active. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Shape-based screening is a prominent LBVS technique that identifies molecules with a three-dimensional shape complementary to a known active ligand. researchgate.net This method assumes that molecules with similar shapes will have comparable interactions with the target protein. For "this compound" and its derivatives, shape-based screening can be employed to search large chemical databases for compounds that mimic its spatial arrangement and electrostatic properties. researchgate.net The process involves generating a 3D representation of the query molecule and then using algorithms to find database compounds with a high degree of shape similarity. researchgate.net

Pharmacophore-based screening focuses on identifying molecules that possess a specific arrangement of chemical features essential for biological activity. nih.gov A pharmacophore model for "this compound" would define the spatial arrangement of key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model can then be used as a 3D query to screen virtual compound libraries. semanticscholar.org Compounds that match the pharmacophore model are considered potential hits for further investigation. mdpi.com The development of a robust pharmacophore model often involves analyzing a set of known active and inactive molecules to identify the critical features for activity. semanticscholar.org

Structure-Based Virtual Screening

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) can be a powerful tool for identifying potential inhibitors. atomwise.com This approach involves docking a library of small molecules into the binding site of the target protein and scoring their potential interactions. nih.gov

Molecular docking simulations are a cornerstone of SBVS. nih.gov For "this compound," this would involve computationally placing the molecule into the active site of its target kinase, for instance. The docking process predicts the preferred binding orientation and conformation of the ligand within the binding pocket. zsmu.edu.ua The binding affinity is then estimated using a scoring function that considers factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. rjptonline.org Recent studies have utilized molecular docking to identify novel inhibitors for various kinases, demonstrating the utility of this approach. nih.govresearchgate.net The accuracy of molecular docking depends heavily on the quality of the protein structure and the sophistication of the scoring function. zsmu.edu.ua

Computational Prediction of Pharmacokinetic Properties (Focus on Methodologies and in silico Models)

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, including "this compound." japtronline.comrsc.org These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net

Absorption and Distribution Prediction Models

Predicting how a compound will be absorbed and distributed in the body is critical for its development as a drug. Computational models can estimate key parameters like gastrointestinal absorption and blood-brain barrier (BBB) permeability. mdpi.com

Models for predicting gastrointestinal absorption often rely on physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, often encapsulated in rules like Lipinski's Rule of Five. nih.gov For "this compound," these models can provide an initial assessment of its potential for oral bioavailability. impactfactor.org

Predicting blood-brain barrier penetration is essential for drugs targeting the central nervous system (CNS). nih.gov In silico models for BBB permeability often use descriptors such as polar surface area (PSA) and lipophilicity. nih.gov Machine learning methods, including support vector machines (SVM) and artificial neural networks (ANN), have been successfully applied to develop more accurate BBB prediction models by training on large datasets of compounds with known permeability. researchgate.netnih.gov These models can classify compounds as BBB-penetrant or non-penetrant, guiding the design of CNS-active molecules. nih.gov

Metabolic Stability and Reactivity Prediction Algorithms

The metabolic stability of a compound is a key determinant of its duration of action and potential for drug-drug interactions. mdpi.com In silico models can predict the susceptibility of a compound to metabolism by enzymes such as cytochrome P450s (CYPs). bohrium.com

Algorithms for predicting metabolic stability often identify potential sites of metabolism on a molecule. nih.gov For "this compound," these models would analyze the molecule's structure to pinpoint atoms or functional groups that are most likely to be modified by metabolic enzymes. This information can guide medicinal chemists in modifying the structure to improve metabolic stability. nih.gov Machine learning approaches are also employed to build predictive models for metabolic clearance and half-life based on large datasets of experimental data. mdpi.combohrium.com

Predicting the formation of reactive metabolites is crucial for assessing the potential toxicity of a drug candidate. Computational tools can identify structural alerts or motifs within "this compound" that are known to be associated with the formation of reactive species.

Excretion and Clearance Prediction Models

Understanding how a drug is eliminated from the body is essential for determining its dosing regimen. In silico models can predict the primary routes of excretion, such as renal or biliary clearance.

Models for predicting renal clearance often consider factors like molecular weight, charge, and interaction with renal transporters. nih.gov Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of compounds with their renal clearance rates. For "this compound," these models can help anticipate its elimination pathway and potential for accumulation.

Advanced Research Applications and Future Directions

Development as Chemical Probes for Illuminating Biological Processes

The strategic incorporation of a fluorine atom and an imidazole (B134444) ring in 5-Fluoro-2-(1H-imidazol-4-yl)pyridine makes it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the unique properties of this compound could be harnessed for such purposes.

The imidazole component, with its capacity for hydrogen bonding and metal coordination, can be pivotal in designing probes with high affinity and selectivity for specific biological targets. Furthermore, the pyridine (B92270) ring offers a site for further functionalization, allowing for the attachment of reporter groups such as fluorophores or biotin (B1667282) for visualization and pull-down experiments. The fluorine atom can serve as a sensitive NMR probe to study protein-ligand interactions and conformational changes in real-time.

Derivatives of imidazo[1,2-a]pyridine (B132010) have been successfully designed as fluorescent probes for detecting reactive oxygen species like hydrogen peroxide in living cells. mdpi.com This highlights the potential of the imidazole-pyridine scaffold in creating tools to investigate cellular processes. By modifying this compound, it may be possible to develop probes that can illuminate the roles of specific enzymes or receptors in health and disease.

Application in Target Validation and Deconvolution Assays

A critical step in drug discovery is the validation of a biological target's role in a disease process. Chemical probes derived from this compound can be instrumental in this endeavor. Once a bioactive derivative is identified, it can be used to modulate the activity of its target protein in cellular or animal models, allowing researchers to study the resulting phenotypic changes.

Target deconvolution, the process of identifying the specific molecular target of a bioactive compound, is another area where this compound class can contribute significantly. By creating affinity-based probes or using photo-affinity labeling techniques, researchers can isolate and identify the binding partners of a this compound-based ligand from complex biological mixtures. This is crucial for understanding a compound's mechanism of action and potential off-target effects.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting a broad potential for therapeutic applications. The inclusion of fluorine in heterocyclic compounds is known to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Research on related fluorinated five-membered heterocycles has revealed a wide range of therapeutic activities, including antiviral, anti-inflammatory, and enzymatic inhibitory effects. nih.gov For instance, certain fluorinated pyrazole (B372694) derivatives have shown potent antiviral activity. nih.gov Furthermore, imidazole-containing compounds have been investigated for their potential as antibacterial and anticancer agents. nih.govresearchgate.netnih.gov A series of 2-(1H-imidazol-2-yl) pyridine derivatives have been designed and synthesized as potential BRAF inhibitors for cancer therapy. nih.gov

Given this precedent, derivatives of this compound could be explored for their potential in oncology, infectious diseases, and inflammatory conditions. Mechanistic studies using chemical probes derived from this scaffold will be crucial in identifying the most promising therapeutic avenues.

Strategies for Further Lead Optimization and Compound Class Diversification

Once a "hit" compound with desired biological activity is identified from a screening campaign, the process of lead optimization begins. This involves systematically modifying the chemical structure to improve its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several strategies can be employed.

Structure-activity relationship (SAR) studies would involve synthesizing a library of analogs with modifications at various positions of the pyridine and imidazole rings. For example, substituents could be introduced on the imidazole nitrogen or the remaining open positions of the pyridine ring to explore their impact on activity and properties. Bioisosteric replacement, where a functional group is replaced with another group of similar size and electronic properties, can also be a valuable strategy.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of new analogs with improved properties. These in silico tools can help prioritize the synthesis of compounds that are most likely to have the desired characteristics. ijddd.comnih.gov

| Strategy | Description | Potential Impact on this compound |

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to understand the relationship between structure and biological activity. | Identify key functional groups and positions on the pyridine and imidazole rings that are crucial for activity. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical and chemical properties. | Improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) while maintaining or improving potency. |

| Computational Modeling | Using computer simulations to predict the interaction of a molecule with its target and to model its properties. | Guide the design of new analogs with higher predicted affinity and better drug-like properties, thus saving time and resources. |

| Compound Class Diversification | Creating a wider range of chemical structures based on the initial scaffold. | Explore new chemical space and potentially discover compounds with novel mechanisms of action or improved therapeutic profiles. |

Integration with Emerging Drug Discovery Technologies (e.g., DNA-Encoded Libraries, AI/ML in synthesis and design)

Modern drug discovery is increasingly reliant on high-throughput technologies to accelerate the identification of new drug candidates. DNA-Encoded Libraries (DELs) offer a powerful platform for screening vast numbers of compounds against a biological target. nih.govvipergen.com The this compound scaffold is well-suited for incorporation into DELs. Its synthesis can be adapted for on-DNA chemistry, allowing for the creation of large and diverse libraries of related compounds.

Artificial intelligence (AI) and machine learning (ML) are also revolutionizing drug design and synthesis. AI/ML algorithms can be trained on existing chemical and biological data to predict the properties of new molecules, suggest novel chemical structures with desired activities, and even propose efficient synthetic routes. Integrating AI/ML with the design and optimization of this compound derivatives could significantly shorten the drug discovery timeline.

Challenges and Opportunities in the Academic Research of This Compound Class

While the this compound scaffold holds considerable promise, its exploration in academic research is not without challenges. The synthesis of complex heterocyclic compounds can be technically demanding and may require multi-step procedures with potentially low yields. Access to specialized equipment and reagents may also be a limiting factor for some academic laboratories.